N-(4-butylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-butylaniline and 2-phenyl-1,3-benzothiazepine derivatives. The reaction conditions may involve:
Step 1: Formation of the benzothiazepine core through cyclization reactions.
Step 2: Introduction of the butylphenyl group via nucleophilic substitution.
Step 3: Oxidation and acylation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
In medicine, benzothiazepine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular applications.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine with similar cardiovascular effects.
Uniqueness
N-(4-butylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzothiazepines.
Properties
Molecular Formula |
C27H28N2O4S |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C27H28N2O4S/c1-2-3-9-20-14-16-22(17-15-20)28-26(30)19-29-23-12-7-8-13-24(23)34(32,33)25(18-27(29)31)21-10-5-4-6-11-21/h4-8,10-17,25H,2-3,9,18-19H2,1H3,(H,28,30) |
InChI Key |
ZXUHFSVUJRMARR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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